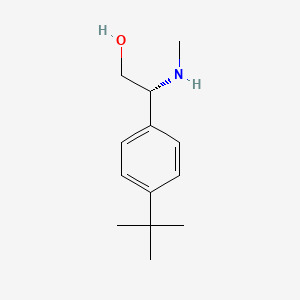
(R)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol
描述
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the tert-butyl group and the chiral center at the ethan-1-ol moiety makes it a unique molecule with distinct reactivity and properties.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
(2R)-2-(4-tert-butylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-7-5-10(6-8-11)12(9-15)14-4/h5-8,12,14-15H,9H2,1-4H3/t12-/m0/s1 |
InChI 键 |
UGHHHSPAKWZOBK-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CO)NC |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CO)NC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tert-butyl phenyl derivative.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.
Amination: The methylamino group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl derivatives. These systems offer advantages such as improved reaction control, scalability, and reduced waste .
化学反应分析
Types of Reactions
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
科学研究应用
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyl group influences the compound’s reactivity and binding affinity, while the chiral center plays a crucial role in its stereospecific interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .
相似化合物的比较
Similar Compounds
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(4-(tert-Butyl)phenyl)ethan-1-ol: Lacks the methylamino group.
2-(4-(tert-Butyl)phenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.
Uniqueness
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol is unique due to its specific chiral configuration and the presence of both the tert-butyl and methylamino groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


